Dilazep

Catalog No.
S526153
CAS No.
35898-87-4
M.F
C31H44N2O10
M. Wt
604.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilazep

CAS Number

35898-87-4

Product Name

Dilazep

IUPAC Name

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate

Molecular Formula

C31H44N2O10

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C31H44N2O10/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4/h18-21H,7-17H2,1-6H3

InChI Key

QVZCXCJXTMIDME-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Asta C 4898, Biopropazepan Trimethoxybenzoate, C 4898, Asta, Cormelian, Dilazep, Trimethoxybenzoate, Biopropazepan

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Description

The exact mass of the compound Dilazep is 604.2996 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines. It belongs to the ontological category of trihydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fibrinolytic Activity:

One of the most studied aspects of Dilazep is its potential to enhance the body's natural clot-dissolving mechanisms. Dilazep has been shown to activate plasminogen, a substance that converts into plasmin, an enzyme responsible for breaking down blood clots. Research suggests Dilazep might be beneficial in conditions like deep vein thrombosis and pulmonary embolism, where blood clots can be life-threatening [].

Anti-inflammatory Properties:

Dilazep has also been investigated for its anti-inflammatory effects. Studies suggest it may reduce the production of inflammatory mediators, potentially offering benefits in conditions like rheumatoid arthritis and inflammatory bowel disease []. However, more research is needed to understand its efficacy and safety in these contexts.

Neuroprotective Potential:

Some scientific research explores Dilazep's potential neuroprotective properties. Studies suggest it might improve blood flow to the brain and protect nerve cells from damage []. This has led to investigations into its potential role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, further research is necessary to determine its effectiveness in these areas.

Dilazep is a synthetic compound classified as a vasodilator and is primarily used in the treatment of cardiovascular and renal disorders. Its chemical structure is characterized by a 1,4-diazepane backbone, substituted with 3-[(3,4,5-trimethoxybenzoyl)oxy]propyl groups at positions 1 and 4. The molecular formula of Dilazep is C31H44N2O10, with a molar mass of approximately 604.697 g/mol . The compound functions as an adenosine reuptake inhibitor, which enhances the effects of adenosine in the body, leading to vasodilation and improved blood flow.

  • Formation of homopiperazine:
    bis 3 hydroxypropyl ethylene diamine+1 bromo 3 chloropropanehomopiperazine\text{bis 3 hydroxypropyl ethylene diamine}+\text{1 bromo 3 chloropropane}\rightarrow \text{homopiperazine}
  • Esterification:
    homopiperazine+3 4 5 trimethoxybenzoyl chlorideDilazep\text{homopiperazine}+\text{3 4 5 trimethoxybenzoyl chloride}\rightarrow \text{Dilazep}

Dilazep exhibits significant biological activity as an antiplatelet agent and a vasodilator. It has been shown to selectively inhibit the equilibrative nucleoside transporter 1 (ENT1), which plays a crucial role in maintaining cellular homeostasis of nucleosides like adenosine . Studies indicate that Dilazep can enhance adenosine's effects on vascular smooth muscle, leading to relaxation and dilation of blood vessels . Additionally, it has been observed to have dose-dependent effects on various physiological parameters.

The synthesis of Dilazep can be achieved through the following steps:

  • Preparation of Homopiperazine: Reacting bis-(3-hydroxypropyl)-ethylene diamine with 1-bromo-3-chloropropane.
  • Esterification Reaction: The homopiperazine is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield Dilazep.

These methods are efficient for producing high-purity Dilazep suitable for pharmaceutical applications .

Research has highlighted various interactions involving Dilazep:

  • Iloprost may increase the hypotensive effects of Dilazep.
  • Conversely, Dilazep may enhance the vasodilatory effects of isosorbide mononitrate, indicating potential synergistic effects when used in combination therapies .

These interactions underscore the importance of careful monitoring when Dilazep is administered alongside other medications.

Dilazep shares structural similarities with several other compounds that exhibit vasodilatory or adenosine-related activities. Notable similar compounds include:

  • Hexobendine: Another vasodilator with a similar chemical structure but differing pharmacological profiles.
  • Adenosine: A naturally occurring nucleoside that also acts on adenosine receptors to promote vasodilation.
  • Isosorbide Mononitrate: A nitrate used for angina and heart failure that works through different mechanisms but may interact synergistically with Dilazep.

Comparison Table

CompoundStructure SimilarityMechanism of ActionPrimary Use
DilazepHighAdenosine reuptake inhibitionCardiovascular disorders
HexobendineModerateVasodilationAngina treatment
AdenosineLowDirect action on adenosine receptorsCardiac arrest
Isosorbide MononitrateModerateNitric oxide releaseAngina and heart failure

Dilazep's unique mechanism as an adenosine reuptake inhibitor distinguishes it from these compounds, providing specific therapeutic benefits in enhancing vascular function .

Adenosine Reuptake Inhibition Dynamics

Dilazep functions as a potent adenosine reuptake inhibitor through a sophisticated dual-mechanism approach that involves both competitive and allosteric regulatory components [1] [2] [3]. The primary mechanism of action centers on the inhibition of adenosine uptake by blocking the human equilibrative nucleoside transporter 1, which serves as the predominant pathway for adenosine transport across cellular membranes [4] [5].

The dynamic inhibition process begins with the competitive occupation of the orthosteric binding site within the central cavity of human equilibrative nucleoside transporter 1 [2] [3]. One of the trimethoxyphenyl rings in dilazep serves as a structural mimic of the adenosyl moiety of the endogenous adenosine substrate, allowing it to competitively occupy this critical binding region [2] [3]. This competitive binding demonstrates significantly higher affinity compared to adenosine itself, with molecular dynamics simulations revealing binding free energies of -14.34 kcal/mol for dilazep versus -3.17 kcal/mol for adenosine [3].

The inhibition dynamics are further enhanced through extensive van der Waals interactions that account for over 90% of the hydrophobic contribution to dilazep binding [3]. These interactions create a thermodynamically favorable binding state that is 53.32 kcal/mol more favorable than adenosine binding in terms of hydrophobic components [3]. The superior binding affinity of dilazep results in its preferential binding to human equilibrative nucleoside transporter 1, effectively preventing adenosine reuptake and leading to increased extracellular adenosine concentrations [1] [5].

Experimental validation of these inhibition dynamics has been demonstrated through various in vitro and in vivo studies. In mechanically dissociated brain cells, dilazep exhibited a Ki value of 570 nM for high-affinity adenosine uptake inhibition, making it significantly more potent than many other nucleoside transport inhibitors [6]. Studies in guinea pig brain tissue showed that dilazep was the most potent inhibitor among tested compounds for adenosine uptake site binding, with superior activity compared to hexobendine and dipyridamole [7].

The temporal dynamics of inhibition reveal that dilazep potentiation of adenosine effects occurs rapidly and is sustained throughout the duration of treatment [5]. In superior mesenteric arterial studies, even low doses of dilazep (0.04-0.1 mg/kg/min) significantly amplified adenosine-mediated vasodilation, with maximal effects showing a 193.4% change in arterial conductance and an EC50 value of 2.8 μM [5] [8]. The potentiation effect was completely abolished by 8-phenyltheophylline, confirming that the mechanism operates through adenosine receptor activation rather than direct receptor effects [5].

Interaction With Human Equilibrative Nucleoside Transporter 1

The molecular interaction between dilazep and human equilibrative nucleoside transporter 1 represents a unique inhibitory mechanism that combines competitive binding with allosteric regulation [2] [3] [9]. Crystallographic studies have revealed that dilazep adopts a distinctive crescent conformation when bound to the transporter, with each of its two trimethoxyphenyl rings occupying distinct binding sites [9].

The orthosteric site interaction involves the deep positioning of one trimethoxyphenyl ring within the central cavity of the transporter [9]. This ring forms critical interactions with Trp29 from transmembrane domain 1 and Gln158 from transmembrane domain 4, both located in the N-domain of the protein [9]. The central diazepane ring of dilazep is stabilized through hydrophobic contact with Met33 from transmembrane domain 1, a residue that has been previously identified as a determinant of isoform specificity for dilazep and dipyridamole [9].

The opportunistic site 1 interaction represents a novel mechanism of transporter inhibition [9]. The second trimethoxyphenyl ring forms pi-pi stacking interactions with Phe307 from transmembrane domain 7 and Phe334 from transmembrane domain 8, along with hydrogen bonding to Asn338 from transmembrane domain 8 [9]. These residues are all located in the C-domain of the protein and are positioned near the extracellular side of the transporter [9].

Mutagenesis studies have confirmed the functional importance of these interaction sites [9]. Mutation of Phe307 to alanine resulted in an approximately 90-fold increase in apparent Kd for dilazep, while the conservative mutation Phe307Tyr resulted in a 4-fold decrease in apparent Kd [9]. These findings demonstrate that the opportunistic site 1 contributes substantially to the binding energetics of dilazep [9].

The binding kinetics of dilazep to human equilibrative nucleoside transporter 1 have been characterized through radioligand competition association assays [10] [11]. These studies revealed that dilazep exhibits relatively fast dissociation kinetics with short to moderate residence times at the protein, typically ranging from 1-44 minutes depending on the specific experimental conditions [10] [11]. Despite the relatively short residence time, the high binding affinity ensures effective inhibition under physiological conditions [10].

Molecular dynamics simulations have provided detailed insights into the dynamic aspects of the dilazep-transporter interaction [3]. The binding prevents complete occlusion of the extracellular thin gate, which normally occurs between Met33 of transmembrane domain 1 and Pro308 of transmembrane domain 7 [3]. This prevention of gate closure disrupts the local induced-fit action that is essential for the normal transport cycle of the protein [3].

The interaction also significantly alters the internal dynamics of human equilibrative nucleoside transporter 1 [3]. Dilazep binding enhances negative correlation motions between the extracellular loop and all transmembrane domains, leading to a large and rapid opening of the extracellular loop [3]. Additionally, it disrupts the inherent synergistic movements between the N-terminal domain and C-terminal domain that are necessary for the conformational transitions required for nucleoside transport [3].

Modulation of Intracellular Nucleoside Transport

Dilazep exerts profound effects on intracellular nucleoside transport through multiple interconnected mechanisms that extend beyond simple competitive inhibition [12] [13] [14] [15]. The modulation of intracellular transport involves alterations in nucleoside metabolism, cell cycle progression, and cellular signaling pathways that collectively influence nucleoside homeostasis within cells [12] [13].

The primary mechanism of intracellular transport modulation involves the disruption of nucleoside salvage pathways [12] [13]. By inhibiting nucleoside transporters, dilazep reduces the cellular uptake of nucleosides that serve as precursors for DNA and RNA synthesis [12] [13]. This effect has been demonstrated in cultured rat mesangial cells, where dilazep treatment resulted in significant inhibition of cell proliferation through suppression of the G1/S transition and prolongation of the G2/M phase [12] [13].

Cell cycle analysis revealed that dilazep causes a time-dependent increase in the G0/G1 phase population, with significant increases of 6.8% at 12 hours, 13.9% at 24 hours, and 17.4% at 48 hours compared to untreated controls [12] [13]. Correspondingly, the S phase population decreased by 2.2% at 12 hours, 9.6% at 24 hours, and 13.1% at 48 hours [12] [13]. These changes indicate that dilazep effectively blocks the transition from G1 to S phase, preventing cells from entering the DNA synthesis phase [12] [13].

The inhibition of DNA synthesis was confirmed through bromodeoxyuridine incorporation studies, which showed that the mean fluorescence intensities during the S phase were significantly decreased in dilazep-treated cells compared to untreated controls [12] [13]. This finding demonstrates that even when cells manage to enter the S phase, dilazep continues to impair DNA synthesis through reduced nucleoside availability [12] [13].

Dilazep also modulates intracellular adenosine signaling through enhancement of extracellular adenosine levels [16] [15] [17]. In renal microcirculation studies, dilazep administration resulted in augmentation of endogenous adenosine actions by blocking cellular uptake [15]. This led to dilazep-induced changes in glomerular hemodynamics, with systemic administration causing dilation of postglomerular arterioles and reduction in glomerular filtration rate [15].

The anti-inflammatory effects of dilazep represent another important aspect of intracellular transport modulation [17]. Studies in RAW 264 macrophage cells demonstrated that dilazep suppresses lipopolysaccharide-induced nitric oxide and tumor necrosis factor-alpha expression [17]. This effect appears to be mediated through increased extracellular adenosine levels, as adenosine functions as an anti-inflammatory factor that can inhibit neutrophil proliferation and suppress inflammatory factor production [17].

Intracellular nucleoside transport modulation by dilazep also affects cellular energy metabolism [14]. The inhibition of nucleoside uptake alters the balance between de novo nucleotide synthesis and salvage pathways, potentially increasing cellular energy expenditure as cells must rely more heavily on the energetically expensive de novo synthesis pathways [14]. This metabolic stress may contribute to the observed effects on cell cycle progression and proliferation [14].

The modulation extends to effects on membrane transport systems beyond nucleoside transporters [1] [18]. Dilazep has been shown to affect platelet aggregation and thromboxane B2 formation through mechanisms that involve both adenosine-mediated pathways and direct effects on arachidonic acid metabolism [18]. The compound reduces thrombin-induced release of arachidonic acid from platelet membrane phospholipids and decreases the conversion of released arachidonic acid to thromboxane A2 [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

12

Exact Mass

604.29959560 g/mol

Monoisotopic Mass

604.29959560 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F8KLC2BD5Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01D - Vasodilators used in cardiac diseases
C01DX - Other vasodilators used in cardiac diseases
C01DX10 - Dilazep

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC29
SLC29A1 (ENT1) [HSA:2030] [KO:K15014]

Pictograms

Irritant

Irritant

Other CAS

35898-87-4
20153-98-4

Wikipedia

Dilazep

Dates

Modify: 2023-07-15

Serum IgA/C3 and glomerular C3 staining predict severity of IgA nephropathy

Yukihiko Kawasaki, Ryo Maeda, Shinichiro Ohara, Kazuhide Suyama, Mitsuaki Hosoya
PMID: 29178575   DOI: 10.1111/ped.13461

Abstract

The aim of this study was to determine whether serum immunoglobulin A/complement factor 3 (IgA/C3) ratio and glomerular C3 staining predict outcome in IgA nephropathy.
We collected data for 44 IgA nephropathy children treated with multi-drug combination therapy. The children were retrospectively divided into four groups based on serum IgA/C3 ratio and glomerular C3 staining: group A, IgA/C3 ratio >2.68 (median) and glomerular C3 staining ≥2.0, n = 9; group B, IgA/C3 ratio >2.68 and glomerular C3 staining <2.0, n = 7; group C, IgA/C3 ratio <2.68 and glomerular C3 staining ≥2.0, n = 7; and group D, IgA/C3 ratio <2.68 and glomerular C3 staining <2.0, n = 21. Clinical features; pathology at the first and second renal biopsy and at the latest follow up; and prognosis were analyzed for the four groups.
At the most recent follow up, urinary protein excretion, incidence of hematuria, and serum creatinine in group A were all higher than in group D. At the second biopsy, crescent absence/presence ratio; mesangial hypercellularity, segmental glomerulosclerosis or adhesion, endocapillary hypercellularity, and tubular atrophy/interstitial fibrosis as well as crescents and global glomerulosclerosis (MESTCG) score; and clonicity index in group A were higher than in group D. All patients in group D had normal urine, and the prevalence of persistent nephropathy in group A was higher than in group D.
Serum IgA/C3 ratio and glomerular C3 staining can predict outcome in IgA nephropathy.


Targeting the equilibrative nucleoside transporter ENT1 in Huntington disease

Xavier Guitart, Yijuang Chern, Sergi Ferré
PMID: 28179589   DOI: 10.18632/oncotarget.15111

Abstract




Nerve Protective Effect of Asiaticoside against Ischemia-Hypoxia in Cultured Rat Cortex Neurons

Tao Sun, Bin Liu, Peng Li
PMID: 26447863   DOI: 10.12659/MSM.894024

Abstract

Asiaticoside is one of the main functional components of the natural plant Centella asiatica urban. Studies have reported it has several functions such as anti-depression and nerve cell protection. Asiaticoside can reduce the cerebral infarct size in acute focal cerebral ischemia in a mouse model and asiatic acid glycosides can significantly improve neurobehavioral scores. Currently, there is a lack of understanding of asiaticoside in regard to its neural protective mechanism in cerebral ischemia. This study aimed to solve this problem by using an ischemia-hypoxia cell model in vitro.
An in vitro ischemia hypoxia cell model was successfully established by primary cultured newborn rat cortical neurons. After being treated by asiaticoside for 24 h, cell survival rate, lactate dehydrogenase release quantity, and B-cell lymphoma gene-2 (BCL-2), Bax, and caspase-3 protein expressions was detected.
After 10 nmol/L or 100 nmol/L of asiaticoside were given to the cells, cell survival rate increased significantly and presented concentration dependence. Asiaticoside can reduce lactate dehydrogenase release. Lactate dehydrogenase release in model cells is gradually reduced with the increase of asiaticoside concentration. The lactate dehydrogenase release in asiaticoside 10 nmol/L group, asiaticoside 100 nmol/L group and ischemia hypoxia group were 26.75±1.05, 22.36±2.87 and 52.35±5.46%, respectively (p<0.05). It was also found that asiaticoside could modulate the expression of apoptotic factors, including bcl-2, Bax, and caspase-3.
Asiaticoside helps to protect in vitro ischemia hypoxia neurons. This nerve cell protection may be mediated by the BCL-2 protein.


Mechanisms of gemcitabine oral absorption as determined by in situ intestinal perfusions in mice

Brian R Thompson, Yongjun Hu, David E Smith
PMID: 31207211   DOI: 10.1016/j.bcp.2019.06.013

Abstract

Gemcitabine is a widely used chemotherapeutic drug that is administered via intravenous infusion due to a low oral bioavailability of only 10%. This low oral bioavailability is believed to be the result of gemcitabine's low intestinal permeability and oral absorption, followed by significant presystemic metabolism. In the present study, we sought to define the mechanisms of gemcitabine intestinal permeability, the potential for saturation of intestinal uptake, and the transporter(s) responsible for mediating the oral absorption of drug using in situ single-pass intestinal perfusions in mice. Concentration-dependent studies were performed for gemcitabine over 0.5-2000 μM, along with studies of 5 μM gemcitabine in a sodium-containing buffer ± thymidine (which can inhibit concentrative (i.e., CNT1 and CNT3) and equilibrative (i.e., ENT1 and ENT2) nucleoside transporters) or dilazep (which can inhibit ENT1 and ENT2), or in a sodium-free buffer (which can inhibit CNT1 and CNT3). Our findings demonstrated that gemcitabine was, in fact, a high-permeability drug in the intestine at low concentrations, that jejunal uptake of gemcitabine was saturable and mediated almost exclusively by nucleoside transporters, and that jejunal flux was mediated by both high-affinity, low-capacity (K
= 27.4 µM, V
= 3.6 pmol/cm
/s) and low-affinity, high-capacity (K
= 700 µM, V
= 35.9 pmol/cm
/s) transport systems. Thus, CNTs and ENTs at the apical membrane allow for gemcitabine uptake from the lumen to enterocyte, whereas ENTs at the basolateral membrane allow for gemcitabine efflux from the enterocyte to portal venous blood.


Thermodynamics and kinetics of inhibitor binding to human equilibrative nucleoside transporter subtype-1

Shahid Rehan, Yashwanth Ashok, Rahul Nanekar, Veli-Pekka Jaakola
PMID: 26428002   DOI: 10.1016/j.bcp.2015.09.019

Abstract

Many nucleoside transport inhibitors are in clinical use as anti-cancer, vasodilator and cardioprotective drugs. However, little is known about the binding energetics of these inhibitors to nucleoside transporters (NTs) due to their low endogenous expression levels and difficulties in the biophysical characterization of purified protein with ligands. Here, we present kinetics and thermodynamic analyses of inhibitor binding to the human equilibrative nucleoside transporter-1 (hENT1), also known as SLC29A1. Using a radioligand binding assay, we obtained equilibrium binding and kinetic rate constants of well-known NT inhibitors--[(3)H]nitrobenzylmercaptopurine ribonucleoside ([(3)H]NBMPR), dilazep, and dipyridamole--and the native permeant, adenosine, to hENT1. We observed that the equilibrium binding affinities for all inhibitors decreased whereas, the kinetic rate constants increased with increasing temperature. Furthermore, we found that binding is enthalpy driven and thus, an exothermic reaction, implying that the transporter does not discriminate between its inhibitors and substrates thermodynamically. This predominantly enthalpy-driven binding by four chemically distinct ligands suggests that the transporter may not tolerate diversity in the type of interactions that lead to high affinity binding. Consistent with this, the measured activation energy of [(3)H]NBMPR association was relatively large (20 kcal mol(-1)) suggesting a conformational change upon inhibitor binding. For all three inhibitors the enthalpy (ΔH°) and entropy (ΔS°) contributions to the reaction energetics were determined by van't Hoff analysis to be roughly similar (25-75% ΔG°). Gains in enthalpy with increasing polar surface area of inhibitors suggest that the binding is favored by electrostatic or polar interactions between the ligands and the transporter.


Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1)

Anna Vlachodimou, Konstantina Konstantinopoulou, Adriaan P IJzerman, Laura H Heitman
PMID: 31830468   DOI: 10.1016/j.bcp.2019.113747

Abstract

In the last decade it has been recapitulated that receptor-ligand binding kinetics is a relevant additional parameter in drug discovery to improve in vivo drug efficacy and safety. The equilibrative nucleoside transporter-1 (ENT1, SLC29A1) is an important drug target, as transporter inhibition is a potential treatment of ischemic heart disease, stroke, and cancer. Currently, two non-selective ENT1 inhibitors (dilazep and dipyridamole) are on the market as vasodilators. However, their binding kinetics are unknown; moreover, novel, more effective and selective inhibitors are still needed. Hence, this study focused on the incorporation of binding kinetics for finding new and improved ENT1 inhibitors. We developed a radioligand competition association assay to determine the binding kinetics of ENT1 inhibitors with four chemical scaffolds (including dilazep and dipyridamole). The kinetic parameters were compared to the affinities obtained from a radioligand displacement assay. Three of the scaffolds presented high affinities with relatively fast dissociation kinetics, yielding short to moderate residence times (RTs) at the protein (1-44 min). While compounds from the fourth scaffold, i.e. draflazine analogues, also had high affinity, they displayed significantly longer RTs, with one analogue (4) having a RT of over 10 h. Finally, a label-free assay was used to evaluate the impact of divergent ENT1 inhibitor binding kinetics in a functional assay. It was shown that the potency of compound 4 increased with longer incubation times, which was not observed for draflazine, supporting the importance of long RT for increased target-occupancy and effect. In conclusion, our research shows that high affinity ENT1 inhibitors show a large variation in residence times at this transport protein. As a consequence, incorporation of binding kinetic parameters adds to the design criteria and may thus result in a different lead compound selection. Taken together, this kinetic approach could inspire future drug discovery in the field of ENT1 and membrane transport proteins in general.


Resistance factors for the treatment of immunoglobulin A nephropathy with diffuse mesangial proliferation

Yukihiko Kawasaki, Kazuhide Suyama, Kyohei Miyazaki, Shuto Kanno, Atsushi Ono, Yuichi Suzuki, Masatoki Sato, Koichi Hashimoto, Mitsuaki Hosoya
PMID: 24646214   DOI: 10.1111/nep.12232

Abstract

Some patients with severe immunoglobulin A nephropathy (IgAN) are resistant to multi-drug combination therapy; however, there have been few reports on the risk factors for non-responsiveness to treatment for severe IgAN. We, therefore, evaluated the risk factors for non-responsiveness to treatment in cases of severe IgAN.
We collected data on 44 children who had been diagnosed with IgAN with diffuse mesangial proliferation and treated with multi-drug combination therapy. The children were divided into two groups based on the prognosis at the latest follow-up. Group 1 consisted of 30 children with normal urine and nine children with minor urinary abnormalities and Group 2 consisted of four children with persistent nephropathy and one child with renal insufficiency. The clinical, laboratory, and pathological findings for both groups were analyzed.
The age at the onset in Group 2 was higher than that in Group 1. C3 deposits and high chronicity index values at the first renal biopsy were more frequently found in Group 2 than in Group 1 patients. IgA deposits, serum IgA and myeloid-related protein (MRP) 8/14 levels, and glomerular and interstitial MRP8+CD68+ scores at the second biopsy were all higher in Group 2 than in Group 1 patients.
Our results, although based on only a small number of patients in a retrospective study, suggest that age, presence of C3 deposits and interstitial changes at the onset, and persistent renal inflammatory activation may be risk factors for non-responsiveness to treatment for IgAN with diffuse mesangial proliferation.


Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2)

Hilaire Playa, Timothy A Lewis, Amal Ting, Byung-Chul Suh, Benito Muñoz, Robert Matuza, Brent J Passer, Stuart L Schreiber, John K Buolamwini
PMID: 25454272   DOI: 10.1016/j.bmcl.2014.10.026

Abstract

As ENT inhibitors including dilazep have shown efficacy improving oHSV1 targeted oncolytic cancer therapy, a series of dilazep analogues was synthesized and biologically evaluated to examine both ENT1 and ENT2 inhibition. The central diamine core, alkyl chains, ester linkage and substituents on the phenyl ring were all varied. Compounds were screened against ENT1 and ENT2 using a radio-ligand cell-based assay. Dilazep and analogues with minor structural changes are potent and selective ENT1 inhibitors. No selective ENT2 inhibitors were found, although some analogues were more potent against ENT2 than the parent dilazep.


Dilazep synergistically reactivates latent HIV-1 in latently infected cells

Hanxian Zeng, Sijie Liu, Pengfei Wang, Xiying Qu, Haiyan Ji, Xiaohui Wang, Xiaoli Zhu, Zhishuo Song, Xinyi Yang, Zhongjun Ma, Huanzhang Zhu
PMID: 25091947   DOI: 10.1007/s11033-014-3662-z

Abstract

The long-lived latently infected cells persist in spite of prolonged highly active anti-retroviral therapy and present a major barrier to a cure of human immunodeficiency virus type 1 (HIV-1) infection. Elimination of this reservoir requires reactivation of the latent virus. None of the current agents can safely and effectively reactivate latent HIV-1 reservoirs. Dilazep, a nucleoside transport inhibitor, is used to treat ischemic dysfunction. However, little is known about the effect of dilazep in inducing HIV expression in latently infected cells. Using the Jurkat T cell model of HIV-1 latency, we found that dilazep effectively reactivates latent HIV-1 gene expression in a dose manner. We observed that dilazep synergistically reactivated latent HIV-1 transcription with valproic acid. We also found that dilazep activates viral latency without inducing cell surface activation markers CD25 and CD69 activation. In summary, dilazep, alone or in combination with VPA, could be useful in future eradication strategies.


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